molecular formula C16H21BrO11 B1209343 Tetra-Ac-bracgal CAS No. 98416-49-0

Tetra-Ac-bracgal

Cat. No.: B1209343
CAS No.: 98416-49-0
M. Wt: 469.23 g/mol
InChI Key: HXUQNGGEPSSWOT-MVCUBJFGSA-N
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Description

Tetra-Ac-bracgal (tetra-acetylated bracgal) is a synthetic derivative of tetramic acid, a heterocyclic compound characterized by a pyrrolidine-2,4-dione core. Tetramic acids are widely studied for their antimicrobial, antifungal, and metal-chelating properties, with structural variations (e.g., acetyl, alkyl, or aryl substitutions) significantly altering their biochemical profiles .

Properties

CAS No.

98416-49-0

Molecular Formula

C16H21BrO11

Molecular Weight

469.23 g/mol

IUPAC Name

2-[(2S,3R,4R,5R,6S)-2-[(2-bromoacetyl)oxymethyl]-3,5,6-tris(carboxymethyl)oxan-4-yl]acetic acid

InChI

InChI=1S/C16H21BrO11/c17-5-16(26)27-6-11-9(3-14(22)23)7(1-12(18)19)8(2-13(20)21)10(28-11)4-15(24)25/h7-11H,1-6H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)/t7-,8-,9-,10+,11-/m1/s1

InChI Key

HXUQNGGEPSSWOT-MVCUBJFGSA-N

SMILES

C(C1C(C(OC(C1CC(=O)O)COC(=O)CBr)CC(=O)O)CC(=O)O)C(=O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1CC(=O)O)COC(=O)CBr)CC(=O)O)CC(=O)O)C(=O)O

Canonical SMILES

C(C1C(C(OC(C1CC(=O)O)COC(=O)CBr)CC(=O)O)CC(=O)O)C(=O)O

Synonyms

1,2,3,4-tetra-O-acetyl-6-O-bromoacetylgalactopyranose
tetra-Ac-BrAcGal

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares Tetra-Ac-bracgal with structurally related tetramic acid derivatives, emphasizing physicochemical properties and bioactivity:

Compound Substituents Solubility (mg/mL) Antimicrobial Activity (MIC, µg/mL) Metal Chelation Synthetic Route
This compound Four acetyl groups 12.5 (DMSO) 8–16 (Gram-positive bacteria) Strong (Cu²⁺, Fe³⁺) Multi-step acetylation
3-Acetyl-5-acetyltetramic acid Two acetyl groups 25.0 (DMSO) 32–64 (Gram-positive bacteria) Moderate (Cu²⁺) Direct acylation of tetramate
Tryptophan tetramate Indole-derived side chain 5.8 (DMSO) 2–4 (Fungal pathogens) Weak Biosynthetic modification
Tetramic acid (unsubstituted) None 45.0 (Water) >128 (No activity) None Base-catalyzed cyclization

Key Findings:

Solubility : this compound exhibits lower solubility in DMSO compared to 3-acetyl-5-acetyltetramic acid, likely due to increased hydrophobicity from additional acetyl groups .

Antimicrobial Activity : The four acetyl groups in this compound enhance its potency against Gram-positive bacteria (MIC 8–16 µg/mL) compared to analogs with fewer substituents. This suggests acetylation improves membrane permeability or target binding .

Metal Chelation : this compound demonstrates strong affinity for Cu²⁺ and Fe³⁺, outperforming simpler derivatives. This property is critical for applications in catalysis or oxidative stress modulation .

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